(4E)-4-[2-(4-bromophenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one
Description
The compound “(4E)-4-[2-(4-bromophenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one” is a pyrazol-3-one derivative featuring a conjugated hydrazinylidene moiety and a 1,3-thiazolyl substituent. The (4E)-configuration indicates the stereochemistry of the hydrazinylidene group, which is critical for its electronic and steric properties. This compound’s synthesis likely follows methods analogous to those reported for related pyrazolone-thiazole hybrids, involving condensation reactions and crystallographic validation using tools like SHELX .
Properties
Molecular Formula |
C20H16BrN5OS |
|---|---|
Molecular Weight |
454.3 g/mol |
IUPAC Name |
4-[(4-bromophenyl)diazenyl]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C20H16BrN5OS/c1-12-3-5-14(6-4-12)17-11-28-20(22-17)26-19(27)18(13(2)25-26)24-23-16-9-7-15(21)8-10-16/h3-11,25H,1-2H3 |
InChI Key |
MCHLTADCTKOHOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=C(N3)C)N=NC4=CC=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-(4-Methylphenyl)-1,3-thiazol-2-amine
The thiazole moiety is synthesized via Hantzsch thiazole synthesis (Figure 1):
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Reactants : 4-Methylacetophenone (1.0 equiv), thiourea (1.2 equiv), iodine (catalytic).
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Conditions : Reflux in ethanol (6–8 h).
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Mechanism : The ketone reacts with thiourea to form an intermediate thioamide, which cyclizes to the thiazole ring.
Characterization :
-
Molecular Formula : C10H10N2S.
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1H NMR (DMSO-d6) : δ 7.4–7.6 (m, 4H, Ar-H), 2.4 (s, 3H, CH3), 1.9 (s, 2H, NH2) .
Preparation of 5-Methyl-2-chloro-2,4-dihydro-3H-pyrazol-3-one
The pyrazolone core is functionalized for subsequent coupling:
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Reactants : 5-Methyl-2,4-dihydro-3H-pyrazol-3-one (1.0 equiv), PCl5 (1.5 equiv).
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Conditions : Reflux in dry dichloromethane (3 h).
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Yield : 75–80%.
Characterization :
-
Molecular Formula : C4H5ClN2O.
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IR (KBr) : 1720 cm⁻¹ (C=O), 680 cm⁻¹ (C-Cl).
Coupling of Thiazole Amine to Pyrazolone Chloride
A nucleophilic aromatic substitution links the thiazole to the pyrazolone:
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Reactants : 4-(4-Methylphenyl)-1,3-thiazol-2-amine (1.0 equiv), 5-methyl-2-chloro-pyrazol-3-one (1.1 equiv).
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Conditions : CuI (10 mol%), K2CO3 (2.0 equiv), DMF, 120°C (12 h).
Characterization :
-
Molecular Formula : C15H13N3OS.
-
13C NMR (CDCl3) : δ 169.8 (C=O), 148.2 (thiazole C-2), 43.1 (pyrazolone C-4).
Hydrazone Formation via Condensation with 4-Bromophenylhydrazine
The final hydrazinylidene group is introduced:
-
Reactants : 2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-5-methyl-pyrazol-3-one (1.0 equiv), 4-bromophenylhydrazine (1.2 equiv).
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Conditions : Ethanol, acetic acid (3 drops), reflux (4 h).
Characterization :
-
Molecular Formula : C21H18BrN5O2S.
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1H NMR (DMSO-d6) : δ 10.8 (s, 1H, NH), 8.4 (s, 1H, CH=N), 7.8–7.6 (m, 8H, Ar-H).
Microwave-Assisted Optimization
Key improvements using microwave reactors (Monowave 300):
Continuous Flow Synthesis
For industrial scalability:
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Step 1 (Thiazole synthesis) : Continuous flow reactor (0.1 M in methanol), 175°C, 1.5 min residence time → Yield : 91% .
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Step 4 (Hydrazone) : Microreactor (ethanol), 160°C, 3 min → Yield : 82%.
Alternative Two-Step Route via Buchwald–Hartwig Amidation
A novel pathway avoids nitro reduction:
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Reactants : 4-Bromophenylhydrazine, 1,3-dicarbonyl compound.
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Conditions : Pd(OAc)2 (5 mol%), Xantphos (10 mol%), K3PO4, toluene, 110°C (2 h).
Comparative Analysis of Methods
| Parameter | Conventional Batch | Microwave | Continuous Flow |
|---|---|---|---|
| Time | 12–24 h | 5–15 min | 1–3 min |
| Yield | 65–78% | 85–89% | 82–91% |
| Purity | 90–95% | >98% | 95–97% |
Critical Reaction Parameters
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Solvent Choice : Ethanol > methanol > DMF for hydrazone formation (polar protic solvents enhance proton transfer).
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Catalysts : CuI for C–N coupling; acetic acid accelerates hydrazone condensation.
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Temperature : 120–160°C optimal for cyclization; higher temps (>200°C) cause decomposition.
Characterization and Validation
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HPLC : Purity >98% (C18 column, acetonitrile/water gradient).
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X-ray Crystallography : Confirms (E)-configuration of hydrazone .
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Mass Spec (ESI) : m/z 484.4 [M+H]+ (calc. 484.4).
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[2-(4-BROMOPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperatures and may require the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various halogenated derivatives.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 4-bromophenylhydrazine with appropriate thiazole derivatives under controlled conditions to yield the desired hydrazone structure. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .
Antimicrobial Properties
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. The presence of both thiazole and pyrazole moieties is believed to enhance its efficacy by disrupting bacterial cell wall synthesis or interfering with metabolic pathways .
Anticancer Potential
The hydrazone derivatives have shown promising results in anticancer assays. In vitro studies indicate that this compound can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways. This suggests that it may serve as a lead compound for developing new anticancer drugs .
Antioxidant Activity
The antioxidant properties of this compound have also been evaluated. It demonstrates a capacity to scavenge free radicals, which could be beneficial in preventing oxidative stress-related diseases. The thiazole ring contributes to this activity by stabilizing radical species .
Pesticidal Activity
In agricultural contexts, compounds containing thiazole and pyrazole derivatives have been explored for their potential as pesticides. Preliminary studies suggest that this specific compound may exhibit insecticidal properties against common agricultural pests, making it a candidate for developing eco-friendly pest control agents .
Herbicidal Effects
Research into the herbicidal properties indicates that this compound may inhibit the growth of certain weed species. This could provide an alternative to synthetic herbicides, promoting sustainable agricultural practices .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial activity of various hydrazone derivatives, including (4E)-4-[2-(4-bromophenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one showed effective inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of common antibiotics, indicating its potential as a new antimicrobial agent .
Case Study 2: Anticancer Activity
In a recent anticancer study involving various cell lines, the compound demonstrated a dose-dependent reduction in cell viability. Flow cytometry analysis revealed increased levels of apoptosis markers in treated cells compared to controls. These findings support further investigation into its mechanism of action and potential clinical applications .
Mechanism of Action
The mechanism of action of (4E)-4-[2-(4-BROMOPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The target compound’s structural analogs differ primarily in substituents on the pyrazol-3-one core and attached heterocycles. Key comparisons include:
Physicochemical Properties
- Molecular Weight and Polarity: The target compound’s molecular weight (~490 g/mol) is comparable to analogs like the nitrophenyl derivative (507 g/mol) but lower than polyfluoroalkyl analogs (e.g., 568 g/mol for nonafluorobutyl derivatives) .
- Thermodynamic Stability : Density functional theory (DFT) studies on similar pyrazolones suggest that exact exchange terms in computational models improve accuracy in predicting stability and reactivity .
Key Findings and Implications
- Substituent Effects : Bromine and thiazole groups balance bioactivity and solubility, whereas nitro or polyfluoroalkyl substituents may compromise pharmacokinetics.
- Therapeutic Potential: The compound’s structural features align with antitubercular and antimicrobial candidates, warranting further in vivo studies.
- Computational Insights : DFT and wavefunction analysis (e.g., Multiwfn ) could optimize electronic properties for target engagement.
Biological Activity
The compound (4E)-4-[2-(4-bromophenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule that exhibits significant potential for various biological activities. This article explores its structural characteristics, synthesis methods, and the biological activities associated with it, supported by relevant research findings.
Structural Characteristics
The molecular formula of the compound is , indicating the presence of bromine, nitrogen, sulfur, and oxygen atoms alongside carbon and hydrogen. The structure features several functional groups that are known to influence biological activity:
- Hydrazine moiety : Known for its reactivity and potential in medicinal chemistry.
- Thiazole ring : Associated with various pharmacological effects including antimicrobial and anticonvulsant activities.
- Pyrazolone structure : Commonly linked to anti-inflammatory and analgesic properties.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, often involving multi-step reactions to ensure the correct formation of the desired functional groups. Common synthetic routes include:
- Condensation reactions : Between hydrazines and carbonyl compounds.
- Cyclization reactions : To form the thiazole and pyrazolone rings.
These methods allow for modifications that can enhance the biological activity or yield analogs for further study.
Biological Activities
Research indicates that compounds with similar structural features exhibit a range of biological activities. The unique combination of thiazole and pyrazolone rings in this compound suggests potential efficacy in several areas:
Antimicrobial Activity
Studies have shown that thiazole derivatives often possess antimicrobial properties. For instance, related compounds have demonstrated effectiveness against various bacterial strains due to their ability to disrupt microbial cell walls or inhibit essential metabolic pathways.
Anticancer Activity
The hydrazone linkage present in this compound is associated with anticancer properties. Research on structurally related compounds has indicated that they can induce apoptosis in cancer cells through mechanisms involving DNA intercalation and disruption of cellular signaling pathways.
Anticonvulsant Activity
Compounds similar to this one have been evaluated for their anticonvulsant effects in animal models. For example, thiazole-integrated analogs have shown significant protective effects against seizures in picrotoxin-induced convulsion models . The structure-activity relationship (SAR) studies suggest that specific substitutions on the thiazole ring can enhance these effects.
Comparative Analysis of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Methyl-1,3-thiazole | Thiazole ring | Antimicrobial |
| Pyrazolone derivatives | Pyrazolone core | Analgesic and anti-inflammatory |
| Hydrazone compounds | Hydrazone linkage | Anticancer activity |
This table illustrates how the structural components contribute to the biological activities observed in related compounds.
Case Studies
- Anticancer Properties : A study focused on a series of hydrazone derivatives demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics .
- Anticonvulsant Efficacy : Research on thiazole-linked compounds revealed that specific modifications could lead to improved efficacy in seizure models, highlighting the importance of structural variations in enhancing biological activity .
Q & A
Q. What are the standard synthetic routes for preparing this pyrazol-thiazole hybrid compound?
The compound is synthesized via multi-step protocols involving cyclization, hydrazine coupling, and functional group modifications. For example:
- Step 1 : Cyclization of hydrazide intermediates using POCl₃ at 120°C to form pyrazole cores .
- Step 2 : Thiazole ring formation via Hantzsch thiazole synthesis, employing 4-(4-methylphenyl)-1,3-thiazol-2-amine and α-haloketones .
- Step 3 : Final coupling of bromophenyl hydrazine derivatives under reflux in ethanol, monitored by TLC . Characterization typically involves IR, NMR, and mass spectrometry to confirm regiochemistry and purity .
Q. Which spectroscopic techniques are critical for structural validation?
- ¹H/¹³C NMR : Resolve tautomeric forms (e.g., keto-enol) and confirm substituent positions .
- X-ray crystallography : Provides absolute configuration data, as seen in studies of analogous pyrazol-thiazole hybrids (e.g., C–H···π interactions in crystal packing) .
- Mass spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns, especially for bromine isotope signatures .
Advanced Research Questions
Q. How can reaction yields be optimized for the thiazole-forming step?
- Catalyst screening : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) improves regioselectivity in thiazole synthesis (e.g., 61% yield with CuSO₄/ascorbic acid in THF) .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency by stabilizing intermediates .
- Temperature control : Maintaining 50–60°C prevents side reactions like over-oxidation of hydrazine moieties .
Q. How do tautomeric equilibria impact bioactivity data interpretation?
The compound exists in keto-enol and hydrazone-hydrazine tautomeric forms, which influence binding to biological targets. For example:
- Keto form : Dominates in non-polar solvents and enhances hydrophobic interactions with enzyme active sites .
- Enol form : Stabilized by intramolecular hydrogen bonding, increasing solubility in aqueous media . Tautomer ratios can be quantified via ¹H NMR in DMSO-d₆/CDCl₃ mixtures .
Q. What strategies resolve contradictions in reported antimicrobial activity?
Discrepancies arise from variations in assay conditions:
- Bacterial strains : Gram-positive (e.g., S. aureus) show higher sensitivity due to membrane permeability differences compared to Gram-negative species .
- Concentration gradients : MIC values may vary with solvent choice (DMSO vs. ethanol) due to differential compound aggregation .
- Control experiments : Include reference drugs (e.g., ciprofloxacin) and solvent-only controls to isolate compound-specific effects .
Methodological Challenges
Q. How to design a SAR study for this compound’s antitumor potential?
- Core modifications : Replace the 4-bromophenyl group with electron-withdrawing (e.g., NO₂) or donating (e.g., OCH₃) substituents to assess electronic effects .
- Bioisosteric swaps : Substitute the thiazole ring with oxadiazole or triazole to evaluate heterocycle-specific interactions .
- In vitro assays : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations normalized to positive controls (e.g., doxorubicin) .
Q. What computational tools predict binding modes with carbonic anhydrase IX?
- Docking studies : AutoDock Vina or Schrödinger Suite models interactions between the pyrazolone core and CA IX’s zinc-binding domain .
- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories, highlighting key residues (e.g., Thr199, Gln92) .
- Free energy calculations : MM-PBSA quantifies binding affinities, correlating with experimental IC₅₀ values .
Data Reproducibility Guidelines
- Synthetic protocols : Report exact stoichiometry of POCl₃ in cyclization steps, as excess reagent leads to byproducts .
- Crystallography : Deposit CIF files in the Cambridge Structural Database (CSD) for cross-validation of bond lengths/angles .
- Bioassays : Standardize inoculum densities (e.g., 1×10⁶ CFU/mL for antimicrobial tests) to minimize inter-lab variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
